Ethyl diethoxyacetate

Catalog No.
S1484083
CAS No.
6065-82-3
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diethoxyacetate

CAS Number

6065-82-3

Product Name

Ethyl diethoxyacetate

IUPAC Name

ethyl 2,2-diethoxyacetate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N

SMILES

CCOC(C(=O)OCC)OCC

Synonyms

2,2-Diethoxy-acetic Acid Ethyl Ester; Glyoxylic Acid Ethyl Ester Diethyl Acetal;

Canonical SMILES

CCOC(C(=O)OCC)OCC

Synthesis of Heterocyclic Compounds:

Ethyl diethoxyacetate serves as a valuable building block for synthesizing various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess diverse applications in pharmaceuticals, materials science, and agrochemicals. Studies have shown its effectiveness in the synthesis of:

  • Pyrazoles: A class of heterocycles with diverse biological activities, including anti-inflammatory and anti-cancer properties .
  • Pyridines: Another crucial class of heterocycles with numerous applications, including as antimicrobials and insecticides .
  • Thiazoles: Heterocycles possessing various biological activities, including anti-tubercular and anti-cancer properties .

Preparation of Fatty Acid Analogs:

Ethyl diethoxyacetate can be utilized to prepare fatty acid analogs, which are modified versions of naturally occurring fatty acids. These analogs play a crucial role in studying various biological processes, including lipid metabolism and signaling pathways. For instance, research has employed ethyl diethoxyacetate in the synthesis of:

  • 12,13-Dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS): A fatty acid analog used to investigate the anti-tubercular activity of certain compounds .

Ethyl diethoxyacetate can be synthesized from various starting materials. A common method involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification with ethanol []. This compound finds significance in scientific research due to its reactive functionality, allowing it to participate in various chemical transformations for the synthesis of complex molecules [].


Molecular Structure Analysis

The key feature of the ethyl diethoxyacetate molecule is the presence of two ethoxy (CH₃CH₂O) groups attached to a central carbon atom. This carbon is further connected to an ester carbonyl group (C=O-O-CH₂CH₃) via a single bond. The overall structure can be represented as (CH₃CH₂O)₂CH-COOCH₂CH₃ []. The two ethoxy groups make the central carbon atom slightly acidic, facilitating its participation in various reactions.


Chemical Reactions Analysis

Ethyl diethoxyacetate is a versatile intermediate involved in several chemical reactions:

  • Synthesis: As mentioned earlier, it can be synthesized from dichloroacetic acid and ethanol [].
  • Claisen condensation: This reaction involves the condensation of ethyl diethoxyacetate with a ketone or aldehyde in the presence of a strong base, leading to the formation of β-ketoesters or β-hydroxy esters, important precursors for various organic molecules [].

Here's the balanced chemical equation for the Claisen condensation with a ketone:

(CH₃CH₂O)₂CHCOOC₂H₅ + CH₃COCH₃ + Base → CH₃CH₂C(O)CH₂COCH₃ + 2 CH₃CH₂OH (Equation 1) []

  • Hydrolysis: Under acidic or basic conditions, ethyl diethoxyacetate can hydrolyze to yield diethoxyacetic acid and ethanol [].

(CH₃CH₂O)₂CHCOOC₂H₅ + H₂O → (CH₃CH₂O)₂CHCOOH + CH₃CH₂OH (Equation 2) []


Physical And Chemical Properties Analysis

  • Melting point: -42 °C []
  • Boiling point: 208 °C []
  • Density: 0.989-0.994 g/mL at 20 °C []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Stability: Stable under normal storage conditions. Decomposes on heating [].

Mechanism of Action (Not Applicable)

Ethyl diethoxyacetate does not possess a specific biological function and hence doesn't have a mechanism of action in living systems.

  • Flammability: Flash point: 73.33 °C (164 °F) []. Flammable liquid.
  • Toxicity: Data on the specific toxicity of ethyl diethoxyacetate is limited. However, as an ester, it's advisable to handle it with care to avoid irritation to skin, eyes, and respiratory system.

XLogP3

1.1

Boiling Point

199.0 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 32 of 33 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6065-82-3

Wikipedia

Ethyl diethoxyacetate

General Manufacturing Information

Acetic acid, 2,2-diethoxy-, ethyl ester: INACTIVE

Dates

Modify: 2023-09-17

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